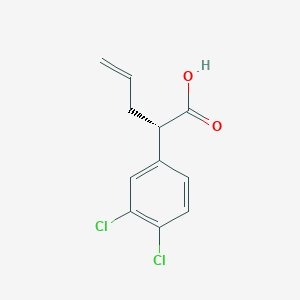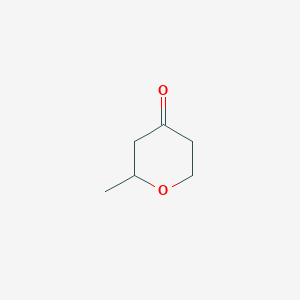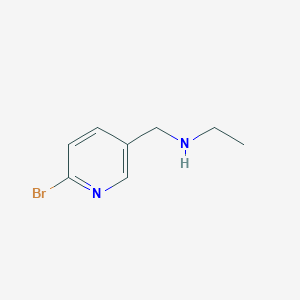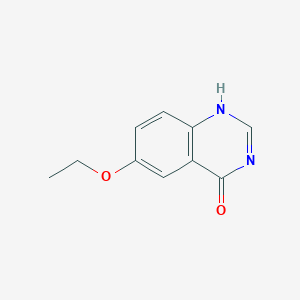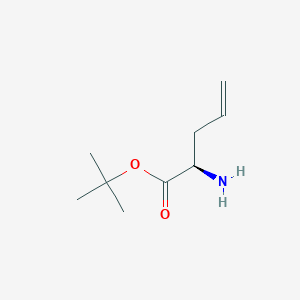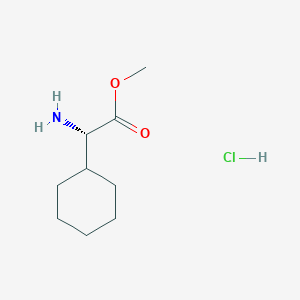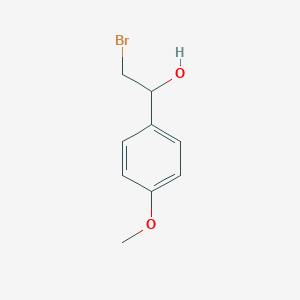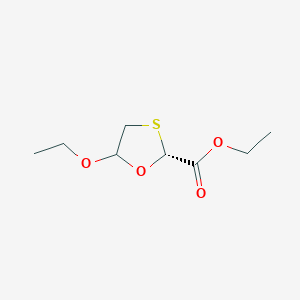
Ethyl (2R)-5-ethoxy-1,3-oxathiolane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2R)-5-ethoxy-1,3-oxathiolane-2-carboxylate, also known as EOC, is a chemical compound used in scientific research. It is a cyclic sulfone that has been found to have various biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Ethyl (2R)-5-ethoxy-1,3-oxathiolane-2-carboxylate has been found to have various applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including chiral sulfoxides and sulfones. Ethyl (2R)-5-ethoxy-1,3-oxathiolane-2-carboxylate has also been used as a starting material for the synthesis of cyclic sulfones with potential biological activity.
Wirkmechanismus
The mechanism of action of Ethyl (2R)-5-ethoxy-1,3-oxathiolane-2-carboxylate is not fully understood. However, it has been suggested that Ethyl (2R)-5-ethoxy-1,3-oxathiolane-2-carboxylate may act as a nucleophile in reactions with other compounds. Ethyl (2R)-5-ethoxy-1,3-oxathiolane-2-carboxylate has also been found to be a good leaving group in substitution reactions.
Biochemical and Physiological Effects:
Ethyl (2R)-5-ethoxy-1,3-oxathiolane-2-carboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition may have potential therapeutic applications in the treatment of Alzheimer's disease. Ethyl (2R)-5-ethoxy-1,3-oxathiolane-2-carboxylate has also been found to have antifungal and antibacterial activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl (2R)-5-ethoxy-1,3-oxathiolane-2-carboxylate in lab experiments is its high purity. The synthesis method described above can produce Ethyl (2R)-5-ethoxy-1,3-oxathiolane-2-carboxylate with a purity of over 95%. However, one limitation of using Ethyl (2R)-5-ethoxy-1,3-oxathiolane-2-carboxylate is its relatively low yield. This can make it expensive to use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research involving Ethyl (2R)-5-ethoxy-1,3-oxathiolane-2-carboxylate. One area of interest is its potential therapeutic applications in the treatment of Alzheimer's disease. Further research is needed to fully understand the mechanism of action of Ethyl (2R)-5-ethoxy-1,3-oxathiolane-2-carboxylate and its effects on acetylcholinesterase activity. Another area of interest is the development of new synthetic methods for Ethyl (2R)-5-ethoxy-1,3-oxathiolane-2-carboxylate and related compounds. This could lead to the discovery of new compounds with potential biological activity. Finally, the antibacterial and antifungal properties of Ethyl (2R)-5-ethoxy-1,3-oxathiolane-2-carboxylate could be further explored for their potential use in the development of new antibiotics.
Synthesemethoden
The synthesis of Ethyl (2R)-5-ethoxy-1,3-oxathiolane-2-carboxylate involves the reaction of ethyl 2-bromoacetate with potassium ethyl mercaptide to form ethyl 2-ethoxythioacetate. This compound is then oxidized with hydrogen peroxide to form Ethyl (2R)-5-ethoxy-1,3-oxathiolane-2-carboxylate. The yield of this reaction is around 60-70%, and the purity of the product can be improved through recrystallization.
Eigenschaften
CAS-Nummer |
196871-01-9 |
|---|---|
Molekularformel |
C8H14O4S |
Molekulargewicht |
206.26 g/mol |
IUPAC-Name |
ethyl (2R)-5-ethoxy-1,3-oxathiolane-2-carboxylate |
InChI |
InChI=1S/C8H14O4S/c1-3-10-6-5-13-8(12-6)7(9)11-4-2/h6,8H,3-5H2,1-2H3/t6?,8-/m1/s1 |
InChI-Schlüssel |
JJSGUDIEYQKQEY-QFSRMBNQSA-N |
Isomerische SMILES |
CCOC1CS[C@@H](O1)C(=O)OCC |
SMILES |
CCOC1CSC(O1)C(=O)OCC |
Kanonische SMILES |
CCOC1CSC(O1)C(=O)OCC |
Synonyme |
1,3-Oxathiolane-2-carboxylicacid,5-ethoxy-,ethylester,(2R)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



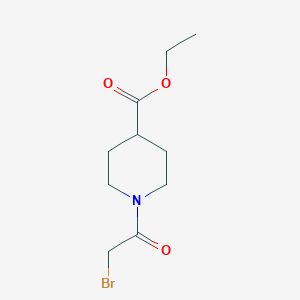
![3-[(2-Phenylethyl)amino]propanenitrile](/img/structure/B170220.png)
